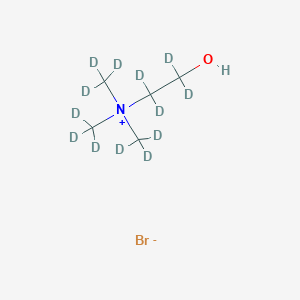

Choline bromide (D13)

Description

Contextualization of Choline (B1196258) Bromide within Quaternary Ammonium (B1175870) Salts

Choline bromide, with the chemical formula C₅H₁₄BrNO, is classified as a quaternary ammonium salt. ontosight.ai This class of compounds is characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. In the case of choline bromide, the cation is choline, (2-hydroxyethyl)trimethylammonium, which is paired with a bromide anion. vulcanchem.comnih.gov Quaternary ammonium salts, as a group, are known for their good solubility in water and other polar solvents, a characteristic that choline bromide shares. ontosight.aid-nb.info

The structure of choline bromide, featuring a hydrophilic choline cation, influences its physical and chemical behavior. vulcanchem.com Like many quaternary ammonium salts, it is used as a pharmaceutical intermediate and a research reagent in life sciences. ontosight.aimedchemexpress.eu The properties of brominated quaternary ammonium salts, such as good conductivity and stability, have led to their exploration in applications like battery technology and as catalysts in organic synthesis. alfa-chemistry.com Choline bromide itself has been investigated for its potential as an electrolyte material for energy storage devices. mdpi.com Its role as a fundamental biochemical reagent is also well-established, serving as a precursor or reference compound in various biological studies. medchemexpress.eumedchemexpress.com

Table 1: Physicochemical Properties of Choline Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄BrNO |

| Molecular Weight | 184.07 g/mol nih.govmedchemexpress.com |

| Appearance | White crystalline powder ontosight.aivulcanchem.com |

| Solubility | Highly soluble in water ontosight.ai |

| CAS Number | 1927-06-6 nih.govisotope.com |

Significance of Deuterated Choline Bromide (D13) in Advanced Scientific Investigations

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), is a powerful technique in chemical analysis. Choline bromide (D13) is an isotopologue of choline bromide where all 13 hydrogen atoms on the choline cation have been replaced with deuterium. isotope.com This isotopic labeling renders the molecule "silent" in standard proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a technique used to determine the structure of molecules. tandfonline.com By eliminating signals from the deuterated compound, researchers can more clearly observe the signals from other non-deuterated molecules in a mixture, a common practice in studies of complex biological systems or chemical reactions. tandfonline.com

The increased mass of Choline bromide (D13) also makes it an excellent internal standard for mass spectrometry (MS). princeton.edu In quantitative MS analysis, a known amount of the deuterated standard is added to a sample. Because the deuterated and non-deuterated versions behave almost identically during sample preparation and analysis but are distinguishable by their mass, the deuterated standard allows for precise quantification of the natural, non-labeled choline bromide or related choline compounds in the sample. princeton.edu This is crucial for metabolomics and pharmacokinetic studies.

Furthermore, deuterated compounds are essential in neutron scattering experiments, a technique used to study the structure and dynamics of materials at the atomic scale. nist.goviaea.org The use of selectively deuterated molecules, like deuterated choline, helps in distinguishing different components within a complex mixture, such as the study of deep eutectic solvents where the interactions between choline and other molecules are of interest. aip.org

Table 2: Comparison of Choline Bromide and Choline Bromide (D13)

| Property | Choline Bromide | Choline Bromide (D13) |

|---|---|---|

| Molecular Formula | C₅H₁₄BrNO | C₅HD₁₃BrNO isotope.comcymitquimica.com |

| Molecular Weight | 184.07 g/mol medchemexpress.com | 197.15 g/mol isotope.com |

| Unlabeled CAS | 1927-06-6 isotope.com | 1927-06-6 isotope.com |

| Labeled CAS | N/A | 203645-64-1 isotope.com |

| Primary Use | Chemical reagent, electrolyte, pharmaceutical intermediate ontosight.aimdpi.com | Internal standard for MS, reagent for NMR studies, synthetic intermediate isotope.comprinceton.educymitquimica.com |

Evolution of Research Applications for Choline Bromide and its Isotopologues

The research applications of choline bromide and its isotopologues have evolved significantly over time. Initially, choline bromide was utilized as a fundamental chemical reagent and a member of the broader class of quaternary ammonium salts, valued for its basic chemical properties and role in synthesis. ontosight.aimedchemexpress.com Its presence in biological systems as a choline derivative also made it a compound of interest in early neurophysiology and metabolic research. medchemexpress.eu

With the advent of more sophisticated analytical techniques, the utility of choline bromide and its labeled forms expanded. The development of high-resolution NMR spectroscopy and mass spectrometry created a demand for isotopically labeled internal standards for precise quantification. princeton.edu This led to the synthesis and application of deuterated versions like Choline-d9 bromide and Choline-d13 bromide, which became indispensable tools for studying the metabolism of choline and its derivatives in vivo. medchemexpress.eunih.gov For example, labeled choline compounds are used to trace the metabolic pathways of choline-containing phospholipids (B1166683), which are crucial components of cell membranes.

More recently, research has shifted towards new frontiers in materials science and biotechnology. Choline bromide is being investigated as a key component of deep eutectic solvents (DESs), which are considered "green" or environmentally friendly solvents for various applications. aip.org In these studies, deuterated choline bromide (D13) is used in advanced spectroscopic techniques like deuteron (B1233211) magnetic resonance to probe the molecular dynamics and interactions between the components of the DES. aip.org This evolution from a simple chemical salt to a sophisticated molecular probe highlights the enduring and expanding importance of choline bromide and its isotopologues in modern scientific inquiry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-TYBPHYHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745790 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-64-1 | |

| Record name | Ethan-1,1,2,2-d4-aminium, 2-hydroxy-N,N,N-tri(methyl-d3)-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203645-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203645-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Choline Bromide D13

Chemical Synthesis Pathways for Choline (B1196258) Bromide Derivatives

The synthesis of choline bromide derivatives can be achieved through several established chemical routes. One common method involves the quaternization of a tertiary amine with a bromo-functionalized alcohol. For instance, the reaction of trimethylamine (B31210) with 2-bromoethanol (B42945) directly yields choline bromide.

Alternatively, derivatives can be synthesized by reacting an appropriate alkyl halide with 2-(dimethylamino)ethanol. This approach allows for the introduction of various alkyl groups on the nitrogen atom, leading to a range of choline bromide derivatives. The reaction typically proceeds by heating the reactants in a suitable solvent, such as hexane, resulting in the precipitation of the solid quaternary ammonium (B1175870) salt.

A general representation of this synthesis is as follows: (CH₃)₂NCH₂CH₂OH + R-Br → [R(CH₃)₂NCH₂CH₂OH]⁺Br⁻

Where 'R' represents an alkyl group.

Approaches for Deuterium (B1214612) Labeling of Choline Bromide (D13) and Related Isomers

Deuterium-labeled choline bromide, particularly Choline bromide (D13), is a valuable tool in metabolic research and clinical diagnostics. The synthesis of these labeled compounds can be approached through two primary strategies: stepwise synthesis using deuterated building blocks and deuterium exchange methods.

The most direct and common method for synthesizing Choline bromide (D13) involves the use of deuterated starting materials. This approach ensures precise control over the location and number of deuterium atoms in the final molecule. The synthesis of Choline bromide (D13), which has the chemical formula HO(CD₂)₂N(CD₃)₃Br, requires the assembly from two key deuterated precursors: a deuterated ethanolamine (B43304) moiety and a deuterated trimethylamine source.

Commercially available deuterated building blocks such as Ethanolamine-1,1,2,2-d₄ and Trimethylamine-d₉ are utilized. The synthesis can proceed via the quaternization of trimethylamine-d₉ with 2-bromoethanol-1,1,2,2-d₄. The latter can be prepared from ethanolamine-1,1,2,2-d₄. This stepwise construction ensures high isotopic enrichment at specific positions.

Deuterated Building Block Availability

| Deuterated Building Block | Common Name | Purpose in Choline-d13 Synthesis |

|---|---|---|

| CD₃I | Deuteroiodomethane | Precursor for Trimethylamine-d₉ |

| (CD₃)₃N | Trimethylamine-d₉ | Provides the N(CD₃)₃ group |

Hydrogen-Deuterium Exchange (HDX) presents an alternative strategy for introducing deuterium into the choline bromide molecule. This method involves the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as heavy water (D₂O), often facilitated by a catalyst.

For quaternary ammonium salts like choline, base-catalyzed HDX can facilitate the exchange of protons on the carbon atoms alpha to the positively charged nitrogen atom. nih.govmdpi.com This is due to the increased acidity of these protons, making them susceptible to deprotonation by a base, followed by deuteration. The reaction is typically performed in a deuterated solvent with the addition of a base, such as triethylamine. nih.gov While this method can be effective, it may offer less precise control over the specific sites and extent of deuteration compared to stepwise synthesis. The stability of the introduced deuterons is generally good in acidic aqueous solutions, preventing back-exchange during analysis. nih.gov

Synthesis of Acetylcholine (B1216132) Bromide Derivatives (e.g., Acetylcholine-d13 Bromide)

Acetylcholine is a key neurotransmitter synthesized from choline and acetyl coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). williams.edusigmaaldrich.comresearchgate.net This enzymatic pathway is the basis for the synthesis of isotopically labeled acetylcholine derivatives.

To produce Acetylcholine-d13 bromide, Choline-d13 bromide is used as the direct precursor. The enzymatic reaction transfers the acetyl group from acetyl-CoA to the hydroxyl group of the deuterated choline, forming Acetylcholine-d13. The bromide counterion is retained from the starting material.

[Choline-d13]⁺Br⁻ + Acetyl-CoA --(Choline Acetyltransferase)--> [Acetylcholine-d13]⁺Br⁻ + Coenzyme A

This biosynthetic approach is highly specific and efficient, leveraging the natural cellular machinery to produce the desired labeled neurotransmitter.

Generation of Other Isotopic Analogues (e.g., 15N-Choline, 13C-Choline)

The synthesis of other isotopic analogues of choline, such as those containing nitrogen-15 (B135050) (¹⁵N) or carbon-13 (¹³C), is essential for a wide range of metabolic and imaging studies.

The synthesis of ¹⁵N-labeled choline typically involves the reaction of ¹⁵N-enriched trimethylamine with 2-chloroethanol (B45725) or 2-bromoethanol. The ¹⁵N-trimethylamine can be prepared from ¹⁵N-labeled ammonia (B1221849). A scalable synthesis for a related compound, [¹⁵N]-Cholamine bromide hydrobromide, has been reported, which starts from [¹⁵N]-phthalimide potassium salt. nih.gov This highlights a viable synthetic route for introducing ¹⁵N into the choline backbone.

For the generation of ¹³C-labeled choline, ¹³C-labeled precursors are required. For instance, ¹³C₃-Choline chloride, where the three methyl carbons are ¹³C, is used in metabolic tracing studies. nih.gov The synthesis of such compounds can be achieved by using ¹³C-labeled methylating agents. A general approach to ¹³C labeling involves the use of ¹³C elemental carbon to produce ¹³C₂-acetylene, which can then be used as a versatile building block for more complex labeled molecules. rsc.org

Summary of Isotopic Labeling Strategies

| Isotope | Labeling Strategy | Key Precursors |

|---|---|---|

| Deuterium (D) | Stepwise Synthesis | Trimethylamine-d₉, Ethanolamine-d₄ |

| Deuterium (D) | Deuterium Exchange | Choline Bromide, D₂O, Base catalyst |

| Nitrogen-15 (¹⁵N) | Stepwise Synthesis | ¹⁵N-Trimethylamine, 2-Bromoethanol |

Advanced Analytical and Spectroscopic Characterization of Choline Bromide D13 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a versatile technique that provides a wealth of information at the atomic level. The substitution of hydrogen with deuterium (B1214612) in Choline (B1196258) bromide (D13) offers distinct advantages in various NMR applications.

Structural Characterization and Purity Assessment

NMR spectroscopy is a primary method for the structural elucidation and purity assessment of organic molecules, including deuterated compounds like Choline bromide (D13). core.ac.ukresearchgate.net The chemical shift, coupling constants, and signal integrals in an NMR spectrum provide a detailed fingerprint of the molecule's structure. core.ac.uk High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are often used together to confirm the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

For instance, ¹H NMR spectroscopy has been successfully employed to detect and quantify impurities in choline salts. nih.gov A study demonstrated the ability of a 400 MHz NMR instrument to detect an impurity, O-(2-hydroxyethyl)choline, at a limit of detection (LOD) of 0.01% in a 10 mg sample of choline. nih.gov The choice of solvent is a critical parameter in such analyses, with deuterium oxide (D₂O) being identified as a suitable solvent for detecting certain impurities in choline salts without interference. nih.gov This highlights the capability of high-field NMR to meet the stringent impurity thresholds required in pharmaceutical analysis. nih.gov

The following table summarizes the limit of detection for an impurity in choline using different NMR instruments:

| NMR Instrument Frequency | Limit of Detection (LOD) |

| 400 MHz | 0.01% |

| 60 MHz (benchtop) | 2% |

This table illustrates the superior sensitivity of higher field NMR instruments in purity assessment. nih.gov

Studies of Molecular Motion and Ion Diffusion

Pulsed-field gradient (PFG) NMR spectroscopy is a powerful technique for studying molecular motion and self-diffusion in liquid systems. rsc.orgmanchester.ac.ukrsc.org This method has been applied to investigate the dynamics of choline chloride-based deep eutectic solvents (DESs). rsc.orgmanchester.ac.ukrsc.orgresearchgate.net In these studies, the self-diffusion coefficients of the choline cation and the hydrogen bond donor are measured, providing insights into the interactions and mobility of the components within the DES. rsc.orgmanchester.ac.ukrsc.org

The self-diffusion coefficients are temperature-dependent and typically follow an Arrhenius law. rsc.orgmanchester.ac.uk For example, in a study of various choline chloride-based DESs, the self-diffusivity values were found to be in the range of 10⁻¹⁰ to 10⁻¹³ m² s⁻¹. rsc.orgmanchester.ac.uk The relative diffusion rates of the choline cation and the hydrogen bond donor can vary depending on the specific hydrogen bond donor used, reflecting differences in molecular size, weight, and the extent of hydrogen bonding. rsc.orgmanchester.ac.ukresearchgate.net

The table below presents the self-diffusion coefficients for the choline cation and ethylene (B1197577) glycol in the deep eutectic solvent ethaline at various temperatures.

| Temperature (K) | Choline Cation Diffusion Coefficient (m²/s) | Ethylene Glycol Diffusion Coefficient (m²/s) |

| 298 | 2.62 x 10⁻¹¹ | 4.77 x 10⁻¹¹ |

| 333 | 1.28 x 10⁻¹⁰ | 2.10 x 10⁻¹⁰ |

Data from a PFG-NMR study on ethaline, showing that ethylene glycol diffuses faster than the choline cation in this temperature range. rsc.org

Dynamic Nuclear Polarization (DNP) Studies with 15N-Choline-d13

Dynamic Nuclear Polarization (DNP) is a technique used to dramatically enhance the signal intensity in NMR spectroscopy. This is particularly valuable for insensitive nuclei like ¹⁵N. nih.gov The synthesis of ¹⁵N-Choline-d13 has been pivotal for DNP studies. researchgate.net The deuteration of the choline molecule significantly increases the spin-lattice relaxation time (T₁) of the ¹⁵N nucleus, which is the lifetime of the hyperpolarized signal. researchgate.netnih.gov

In one study, ¹⁵N-Choline-d13 exhibited a T₁ that was more than double that of non-deuterated ¹⁵N-choline, allowing the hyperpolarized ¹⁵N signal to be observed for up to an hour. researchgate.net This extended lifetime of the hyperpolarized state is crucial for in vitro and in vivo metabolic studies, enabling the tracking of choline metabolites over longer periods. nih.govscispace.com The hyperpolarization can be transferred from the ¹⁵N nucleus to protons, allowing for detection with the higher sensitivity of ¹H NMR. nih.govscispace.comnih.gov

Investigation of Phospholipid Flip-Flop in Bilayers using Deuterated Phosphocholine (B91661)

The slow movement of phospholipids (B1166683) between the two leaflets of a lipid bilayer, known as flip-flop, is a fundamental process in cell biology. NMR spectroscopy, particularly utilizing deuterated phospholipids, provides a non-invasive method to study this phenomenon. nih.govacs.org By using vesicles composed of a mixture of headgroup-protiated and headgroup-deuterated phosphocholine, the signals from the inner and outer leaflets of the bilayer can be distinguished using ¹H NMR in conjunction with a paramagnetic shift reagent. nih.gov

Studies on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles have shown that phospholipid flip-flop is a slow process, with half-times ranging from days to weeks in the fluid phase. nih.govacs.org In the gel phase, flip-flop was not observable over extended periods. nih.govacs.org The use of deuterated variants is crucial to avoid complications from bulky fluorescent or spin labels that could perturb the bilayer structure. nih.govacs.org

The following table shows the flip-flop rates and half-times for DPPC in the fluid phase at different temperatures.

| Temperature (°C) | Flip-Flop Rate (k_f) (s⁻¹) | Flip-Flop Half-Time (t_1/2) |

| 50 | 1.3 x 10⁻⁶ | ~1 week |

| 65 | 8.3 x 10⁻⁶ | ~1 day |

These findings, obtained through ¹H NMR of vesicles with deuterated DPPC, highlight the slow nature of passive phospholipid translocation. acs.org

Mass Spectrometry (MS) for Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique used for the identification and quantification of molecules. The use of isotopically labeled internal standards is a cornerstone of accurate quantitative MS.

Application of Deuterated Choline Bromide as an Internal Standard

Deuterated compounds, such as Choline bromide (D13), are widely used as internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. lcms.czscispace.com The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to the sample. acs.org Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.comnih.gov

By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even with variations in sample preparation, injection volume, and instrument response. lcms.czacs.orgnih.gov This approach significantly improves the accuracy and reproducibility of quantitative analyses, especially in complex biological matrices where ion suppression can be a major issue. lcms.cznih.gov For example, the use of a deuterated internal standard for the analysis of cocaine in brain tissue by MALDI imaging mass spectrometry was shown to be essential for obtaining reliable quantitative results. nih.gov

The table below illustrates the improvement in accuracy and precision when using an internal standard for the analysis of pesticides in different cannabis matrices.

| Quality Control | Accuracy without Internal Standard | Accuracy with Internal Standard | Relative Standard Deviation (RSD) without Internal Standard | Relative Standard Deviation (RSD) with Internal Standard |

| Sample A | >60% difference | within 25% | >50% | <20% |

This data demonstrates the critical role of deuterated internal standards in minimizing matrix effects and improving the reliability of quantitative MS analysis. lcms.cz

Pharmacokinetic and Metabolic Tracing using Isotopic Labels

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org Choline bromide (D13), a deuterated form of choline bromide, serves as an effective tracer for pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with their heavy isotope, deuterium, imparts a mass shift that allows for its distinction from endogenous, unlabeled choline using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comresearchgate.net This technique enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of choline and its derivatives with high specificity and sensitivity. researchgate.net

In metabolic tracing studies, cells or organisms are administered Choline bromide (D13). Following incubation, cellular extracts are analyzed to identify and quantify deuterated metabolites. nih.gov This approach helps to elucidate the pathways of choline metabolism, such as its conversion to key metabolites like phosphocholine, glycerophosphocholine, and betaine (B1666868). nih.govnih.gov For instance, studies using 13C-labeled choline have successfully mapped the metabolic products in normal and cancerous cells, revealing altered metabolic pathways in tumor-derived cells. nih.gov Similarly, deuterium-labeled choline has been used to investigate choline metabolism in breast cancer cells and tumors, demonstrating that increased choline availability leads to an accumulation of phosphocholine in tumors. nih.gov

Pharmacokinetic studies utilize D13-labeled choline to quantify the concentration of the compound and its metabolites in biological fluids like plasma over time. nih.gov By measuring the ratio of the labeled compound to its unlabeled counterpart, known as the isotopic enrichment ratio (IER), researchers can gain insights into the precursor pool available for metabolism. nih.gov This methodology has been crucial in assessing how dietary choline intake affects the plasma concentrations of choline and its metabolites. nih.gov The use of deuterium labeling can potentially affect the pharmacokinetic profiles of drugs, a phenomenon that is a subject of ongoing research. medchemexpress.comdntb.gov.ua Preclinical studies have also demonstrated the feasibility of using deuterated choline for in vivo metabolic imaging of brain tumors, where it can help differentiate tumor tissue from healthy brain tissue based on metabolic activity. biorxiv.org

The data below illustrates how isotopic labeling can be used to track the formation of choline metabolites in a cell culture experiment.

Table 1: Isotopic Enrichment in Choline Metabolites After Incubation with Choline bromide (D13) This table presents hypothetical yet representative data based on findings from metabolic tracing studies.

| Metabolite | Isotopic Enrichment Ratio (IER) | Concentration of Deuterated Metabolite (nmol/mg protein) |

|---|---|---|

| Choline (D13) | 0.95 | 15.2 |

| Phosphocholine (D13) | 0.68 | 45.5 |

| Glycerophosphocholine (D13) | 0.45 | 12.3 |

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of choline and its water-soluble metabolites from complex biological matrices. nih.govacs.org The separation of these highly polar, quaternary amine compounds can be challenging but is effectively achieved using various HPLC modes, including normal-phase, reversed-phase, and mixed-mode chromatography. nih.govnih.govhelixchrom.com

One established HPLC method utilizes a normal-phase silica (B1680970) column with a gradient mobile phase of increasing polarity and ionic strength. nih.gov This approach allows for the separation of multiple choline metabolites in a single run with good resolution. nih.gov Detection methods are varied and chosen based on the required sensitivity and specificity. Common detectors include Evaporative Light Scattering Detectors (ELSD), Corona Charged Aerosol Detectors (CAD), and electrochemical detectors. helixchrom.comnih.gov For enhanced sensitivity, fluorometric detection can be employed following post-column enzymatic reactions. nih.gov

A powerful and highly specific approach combines HPLC with mass spectrometry (LC/MS), particularly electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS). acs.org This method offers significant advantages by simplifying sample preparation, eliminating the need for derivatization, and reducing analysis time compared to older gas chromatography/mass spectrometry (GC/MS) methods. acs.org The use of deuterated internal standards, such as Choline bromide (D13), is critical in LC/ESI-IDMS to ensure accurate quantification by correcting for variations during sample preparation and analysis. acs.org

The following table provides typical retention times for choline and its metabolites using a specific normal-phase HPLC method, demonstrating the technique's capability to resolve these structurally similar compounds.

Table 2: Representative HPLC Retention Times for Choline and Related Metabolites Data adapted from Liscovitch et al. (1985), using a normal-phase silica column with a gradient elution system. nih.gov

| Compound | Retention Time (minutes) |

|---|---|

| Betaine | 10 |

| Acetylcholine (B1216132) | 18 |

| Choline | 22 |

| Glycerophosphocholine | 26 |

| CDP-choline | 31 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Material Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic properties of materials. In the context of choline bromide, this method is particularly valuable for characterizing Deep Eutectic Solvents (DESs) and other molten salt systems where choline bromide acts as the hydrogen bond acceptor (HBA). mdpi.comnih.govacs.org DESs are mixtures of an HBA and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components. nih.govrepec.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com This absorption corresponds to the excitation of electrons from lower to higher energy levels. For choline bromide-based systems, the UV-Vis spectrum provides crucial information about the electronic transitions and can be used to determine the optical band-gap energy of the material. mdpi.comnih.gov This is particularly relevant as the properties of DESs, including their electronic structure, can be tuned by changing the HBA, the HBD, or their molar ratio. polimi.itnih.gov Studies have been conducted on various choline salt-based DESs to understand how different HBDs, such as glycerol, ethylene glycol, and imidazole, affect their optical properties. mdpi.comnih.gov

The analysis of UV-Vis spectra for these systems often involves examining the absorption edge, which is the wavelength at which the absorbance begins to increase sharply. This edge is related to the energy required to promote an electron across the band gap, from the valence band to the conduction band. mdpi.com

Determination of Band-Gap Energies in Eutectic Systems

A primary application of UV-Vis spectroscopy in the study of choline bromide eutectic systems is the determination of their optical band-gap energy (Eg). mdpi.comnih.gov The band-gap energy is a fundamental property of a material that defines its electrical conductivity and optical properties, distinguishing between insulators, semiconductors, and conductors. The Tauc plot method is a widely used graphical technique to determine Eg from the absorbance data obtained by UV-Vis spectroscopy. mdpi.comnih.gov

The Tauc method relates the absorption coefficient (α) to the photon energy (hν) near the absorption edge. The relationship is given by the equation:

(αhν)^(1/n) = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). mdpi.com By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis (where the y-value is zero), the value of the band-gap energy (Eg) can be determined. nih.gov

Research on related choline chloride-based systems has shown that the choice of HBD significantly influences the band-gap energy. mdpi.comnih.gov For example, using alcohols or Lewis acids as HBDs tends to increase the band-gap energy. mdpi.com This tunability is a key feature of DESs, allowing for the design of materials with specific electronic properties for applications such as electrodeposition and catalysis. nih.gov

The following table presents experimentally determined direct band-gap energies for several eutectic systems based on choline salts, illustrating the effect of different hydrogen bond donors.

Table 3: Direct Band-Gap Energies for Choline Salt-Based Eutectic Systems Data adapted from Mannu et al. (2020), illustrating values for related choline chloride systems. mdpi.comnih.gov

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Direct Band-Gap Energy (eV) |

|---|---|---|---|

| Choline chloride | Nickel sulphate | 1:1 | 3.66 |

| Choline chloride | Imidazole | 1:3 | 4.30 |

| Choline chloride | D-glucose | 2:1 | 4.54 |

Choline Bromide in Deep Eutectic Solvents Des Research

Role of Choline (B1196258) Bromide as a Hydrogen Bond Acceptor (HBA) in DES Formation

Choline bromide, a quaternary ammonium (B1175870) salt, plays a crucial role as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents. researchgate.net The formation of DES is contingent on the hydrogen bonding interactions between the HBA and a hydrogen bond donor (HBD). nih.gov The bromide anion in choline bromide is a key participant in forming these essential hydrogen bonds with the HBD. This interaction disrupts the crystal lattice of the individual components, leading to a significant depression in the freezing point and the formation of a liquid eutectic mixture. wikipedia.org

While choline chloride has been more extensively studied, choline bromide offers certain advantages, particularly in the synthesis of hydrophobic DES (HDES). acs.org Preliminary studies have shown that choline bromide derivatives can be synthesized more rapidly and with higher yields compared to their chloride counterparts. acs.org Furthermore, choline bromide and its derivatives exhibit lower solubility in water, making them more suitable for applications requiring immiscibility with aqueous phases. nih.govacs.org The presence of a hydroxyl group on the choline cation, similar to the more common choline chloride, is crucial for creating a robust hydrogen bonding network. researchgate.net

Design and Synthesis of Choline Bromide-Based Hydrophobic Deep Eutectic Solvents (HDESs)

The design of choline bromide-based HDESs offers a pathway to creating sustainable solvents with tunable properties for specific applications. nih.gov By systematically varying the hydrogen bond donor or modifying the choline bromide salt itself, researchers can tailor the hydrophobicity, viscosity, and solvation characteristics of the resulting HDES. nih.govacs.org

For instance, research has demonstrated that combining choline bromide-modified salts with thymol as the HBD results in the formation of stable HDESs. nih.gov The molar ratio between the choline bromide salt and the HBD is a critical parameter that affects the formation and properties of the DES. A common method for preparing these solvents involves heating and stirring the HBA and HBD mixture until a homogeneous liquid is formed. nih.gov

Table 1: Examples of Choline Bromide-Based HDESs with Thymol as HBD

| Hydrogen Bond Acceptor (HBA) | HBA:HBD Molar Ratio |

|---|---|

| [N3 3 3 2(OH)]Br | 1:2 |

| [N6 6 6 2(OH)]Br | 1:2 |

| [N1 1 10 2(OH)]Br | 1:2 |

| [N1 1 12 2(OH)]Br | 1:2 |

| [N1 1 14 2(OH)]Br | 1:2 |

| [N1 1 16 2(OH)]Br | 1:2 |

This table is based on data from a study that synthesized and characterized a series of choline bromide-modified salts for HDES preparation. nih.gov

To enhance the hydrophobicity and tailor the properties of the resulting HDES, choline bromide itself can be chemically modified. nih.govacs.org This approach involves synthesizing novel choline bromide derivatives with longer alkyl chains, which increases their nonpolar character while retaining the crucial hydroxyl group for hydrogen bonding. acs.org

Two main classes of choline bromide-modified salts have been synthesized for this purpose:

[Nx x x (2OH)]+[Br]– where x = 3 or 6

[N1 1 y (2OH)]+[Br]– where y = 10, 12, 14, or 16 nih.gov

The synthesis of these modified salts typically involves the reaction of precursor amines, such as tripropylamine and trihexylamine, with bromo-functionalized alcohols. nih.gov These tailored HBAs can then be combined with suitable HBDs, like thymol, to prepare a range of HDESs with varying properties. nih.gov This strategy allows for the fine-tuning of the solvent's characteristics to suit specific applications, such as the extraction of bioactive compounds. nih.govacs.org

Characterization of Solvation Properties in Choline Bromide-Based DES Systems

Understanding the solvation properties of choline bromide-based DESs is essential for their effective application. These properties are primarily governed by the intricate network of intermolecular interactions within the solvent, including hydrogen bonding, dispersion forces, and dipolarity. nih.govacs.org

The strength and nature of these hydrogen bonds can be investigated using techniques such as Fourier-transform infrared (FTIR) spectroscopy. researchgate.net The specific interactions between the choline bromide and the HBD determine the extent of the melting point depression and the resulting viscosity and polarity of the DES. acs.org

The solvation environment of a DES is further defined by its dispersion forces, dipolarity, and polarizability. These parameters describe the solvent's ability to engage in non-specific interactions with solutes. nih.gov Solvatochromic probes are often used to experimentally determine these properties. nih.gov

In a study of choline bromide-based HDESs, the dipolar interactions were found to vary depending on the structure of the HBA. nih.gov DESs composed of bulkier salts exhibited higher dipolarity compared to those with surfactant-like HBAs. nih.gov The strength of dispersion interactions was observed to be dependent on the length of the alkyl substituents on the choline cation. nih.gov For example, a DES with a C16 alkyl chain ([N1 1 16 2(OH)]+[Br]–) showed stronger dispersive interactions than one with propyl groups ([N3 3 3 2(OH)]+[Br]–). nih.gov

Table 2: Solvation Properties of Select Choline Bromide-Based DESs at 60 °C

| DES Composition (HBA : HBD) | Dipolarity | Dispersion |

|---|---|---|

| [N3 3 3 2(OH)]+[Br]– : 4 TEG | 1.79 ± 0.07 | 0.52 ± 0.01 |

| [N1 1 16 2(OH)]+[Br]– : 4 TEG | 2.25 ± 0.06 | 0.67 ± 0.01 |

Data from a study investigating the solvation properties of choline bromide-based HDESs. TEG refers to tetraethylene glycol, which was used as the HBD in this specific analysis. nih.gov

By understanding and characterizing these fundamental solvation properties, researchers can better predict the behavior of choline bromide-based DESs in various applications and design new solvents with tailored functionalities. osti.gov

Applications of Choline Bromide-Based DES in Extraction Processes

Choline bromide-based Deep Eutectic Solvents (DES) are gaining significant attention as environmentally friendly and efficient solvents in various chemical processes. Their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them suitable for a range of applications, particularly in extraction processes.

Microextraction of Bioactive Compounds from Plant Matrices (e.g., Cannabis sativa L.)

Choline bromide-based DES have proven to be effective in the microextraction of bioactive compounds from complex plant matrices. nih.govresearchgate.netnih.govacs.orgacs.org A key advantage of these solvents is the ability to fine-tune their properties by altering the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) components. nih.govresearchgate.netacs.orgacs.org This tunability allows for the selective extraction of both hydrophilic and hydrophobic compounds.

In a notable application, a new class of hydrophobic DES based on choline bromide-modified salts was synthesized and successfully used for the dispersive solid-liquid microextraction of phytochemicals from Cannabis sativa L. nih.govresearchgate.net These DES demonstrated the ability to extract a variety of compounds, including both flavonoids (hydrophilic) and cannabinoids (hydrophobic). nih.govresearchgate.netacs.orgacs.org The strong intermolecular hydrogen bonding between the choline bromide derivative and the HBD, such as thymol, is crucial for the formation of the DES and its extraction capabilities. nih.gov The hydrophobic and hydrophilic characteristics of these DES facilitate interactions with a wide range of polar and non-polar compounds present in the plant matrix, thereby enhancing the extraction efficiency. nih.gov

The extraction performance of these choline bromide-based hydrophobic DES was found to be superior in some cases to conventional hydrophobic DES, highlighting the unique properties imparted by the modified choline bromide salts. nih.govresearchgate.netacs.orgacs.org

Table 1: Application of Choline Bromide-Based DES in Cannabis sativa L. Extraction

| DES Components | Target Compounds | Extraction Method | Key Finding |

| Choline Bromide-modified salts and Thymol | Flavonoids and Cannabinoids | Dispersive Solid-Liquid Microextraction (DSLME) | Efficient extraction of both hydrophilic and hydrophobic compounds. nih.govresearchgate.net |

Enhancement of Monosaccharide Solubility

Choline salt-based DES, including those with choline bromide, have shown considerable potential for enhancing the solubility of monosaccharides like glucose and fructose. nih.govacs.org The extensive hydrogen bond network within the DES can effectively interact with the hydroxyl groups of the sugar molecules, leading to increased solubility compared to conventional solvents. rsc.orgresearchgate.net

The choice of the HBA and HBD in the DES formulation is critical in determining the extent of solubility enhancement. For instance, computational studies using COSMO-RS have been employed to screen a large number of potential DES constituents to identify the most effective combinations for monosaccharide extraction. nih.govacs.org These studies have identified top-performing HBAs, including choline chloride, and HBDs like oxalic acid and citric acid. nih.gov While these studies often focus on choline chloride, the principles apply to other choline salts like choline bromide. The solubility of a monosaccharide in a DES is inversely proportional to its activity coefficient in the system. nih.gov

Research has shown that the solubility of fructose is generally higher than that of glucose in certain choline chloride-based DES. mdpi.com This difference is attributed to the structural and energetic properties of the monosaccharides. mdpi.com The viscosity of the DES also plays a significant role, with lower viscosity generally leading to better solubility. rsc.org

Table 2: Factors Influencing Monosaccharide Solubility in Choline-Based DES

| Factor | Influence on Solubility | Reference |

| Hydrogen Bond Acceptor (HBA) | The nature of the choline salt anion can affect the overall properties of the DES. | nih.gov |

| Hydrogen Bond Donor (HBD) | The choice of HBD significantly impacts the hydrogen bonding network and interaction with monosaccharides. | nih.gov |

| Monosaccharide Structure | Differences in the structure of monosaccharides (e.g., fructose vs. glucose) lead to varying solubilities. | mdpi.com |

| Temperature | Increased temperature generally leads to higher solubility of monosaccharides in DES. | mdpi.com |

| Viscosity | Lower viscosity of the DES can facilitate better mass transfer and higher solubility. | rsc.org |

Micellization Behavior of Surfactants in Choline Bromide-Containing Deep Eutectic Solvents

The self-assembly of surfactants into micelles is a fundamental process with numerous applications. The unique environment provided by DES, including those containing choline bromide, can significantly influence this behavior. Studies on the micellization of alkyltrimethylammonium bromide surfactants in choline chloride-based DES have shown that these surfactants remain surface active and can form micelles. rsc.orgsemanticscholar.orglu.seresearchgate.netrsc.org

The critical micelle concentration (CMC) of these surfactants in a choline chloride:glycerol DES was found to be comparable to their CMC in water. rsc.orgsemanticscholar.orgresearchgate.netrsc.org Scattering studies have revealed that the surfactants form globular micelles with an ellipsoidal shape in this DES. rsc.orgsemanticscholar.orglu.sersc.org The size, shape, and aggregation number of these micelles vary with the chain length of the surfactant. rsc.orgsemanticscholar.orglu.sersc.org

Interestingly, for cationic surfactants like alkyltrimethylammonium bromides in a choline chloride:glycerol DES, specific solvent-headgroup interactions were not observed, which is in contrast to what has been suggested for anionic surfactants in other choline chloride-based DES. rsc.orgsemanticscholar.orglu.sersc.org The formation of micelles in these systems is influenced by factors such as charge screening effects and the polarity of the solvent. rsc.org The presence of ions from the DES can lead to counterion exchange at the micelle surface, which can affect the packing of the surfactant molecules. rsc.org

Comparative Studies of Choline Bromide DES with Other Choline Salt-Based DES

The choice of the anion in the choline salt has a significant impact on the physicochemical properties of the resulting DES. Comparative studies of choline bromide (ChBr) and choline chloride (ChCl) based DES are crucial for understanding these effects and for designing solvents with specific properties.

The variation in the halide ion (F-, Cl-, Br-, I-) of the choline salt influences the thermodynamic and physicochemical properties of the DES. nih.govresearchgate.net For instance, the density of choline halide-based DES generally follows a trend based on the size of the halide, with choline iodide having the highest density. nih.govresearchgate.net

The viscosity of the DES is also affected by the nature of the anion. In a comparative study of choline chloride and betaine-based DES with different HBDs, it was found that the choice of both the HBA and HBD significantly influences viscosity. unipi.it Generally, for a given HBD, DES based on larger anions like bromide may exhibit different viscosity profiles compared to those with chloride.

The hydrogen bonding interactions between the DES components and any added water are also dependent on the choline halide used. nih.gov This can lead to complex behaviors in properties like excess molar volume. nih.gov In terms of applications, the ability of the DES to act as a solvent and/or catalyst can be tuned by the choice of the choline salt. The electronegative anion plays a key role in forming hydrogen bonds, and a competitive interaction exists between the HBD and the choline cation for the anion. nih.gov

Table 3: Comparison of Properties of Choline Bromide vs. Choline Chloride Based DES

| Property | Influence of Anion (Br⁻ vs. Cl⁻) | General Trend |

| Density | The density is influenced by the size and mass of the halide anion. | Generally increases with the size of the halide (I⁻ > Br⁻ > Cl⁻ > F⁻). nih.govresearchgate.net |

| Viscosity | The anion affects the intermolecular forces and hydrogen bonding network, thus influencing viscosity. | The specific trend can depend on the HBD and temperature. |

| Hydrogen Bonding | The nature of the halide ion affects the hydrogen bonding interactions within the DES and with other molecules. | Stronger hydrogen bond accepting ability of Cl⁻ compared to Br⁻ can lead to different network structures. |

| Polarity | The polarity of the DES, as indicated by ET(30) measurements, is higher for larger halides. | Polarity trend: I⁻ > Br⁻ > Cl⁻ > F⁻. researchgate.net |

Electrochemical Applications of Choline Bromide

Choline (B1196258) Bromide as a Novel Aqueous Electrolyte for Energy Storage Devices

Choline bromide has emerged as a novel aqueous electrolyte for energy storage, especially for hybrid supercapacitors. mdpi.com Its potential stems from a combination of favorable physicochemical properties. Research has demonstrated that an optimized concentration of 3.5 M ChBr solution exhibits a maximum ionic conductivity of 79.56 mS cm⁻¹ at room temperature. mdpi.comdntb.gov.uabiu.ac.ilresearchgate.netnu.edu.kz This high conductivity is crucial for efficient charge transport within an electrochemical cell.

In addition to its conductivity, the physical properties of the 3.5 M ChBr electrolyte have been well-characterized. It possesses a viscosity of 3.15 mPas and a density of 1.14 g cm⁻³. mdpi.comdntb.gov.uabiu.ac.ilnu.edu.kznu.edu.kz A significant advantage of using a concentrated choline bromide solution is the reduction in water activity. mdpi.comresearchgate.net This decrease in available "free" water molecules is instrumental in extending the electrochemical stability window of the electrolyte, a critical factor for achieving higher operating voltages in energy storage devices. mdpi.comdntb.gov.uabiu.ac.ilresearchgate.netnu.edu.kz

The selection of 3.5 M as the optimal concentration is based on detailed studies of how conductivity changes with concentration. The electrical conductivity of the solution increases with concentration up to 3.5 M, after which it begins to decrease. mdpi.com This phenomenon is attributed to the interplay between the concentration of mobile ions and the formation of electrically neutral ion pairs at higher concentrations. mdpi.com

Physicochemical Properties of 3.5 M Choline Bromide Electrolyte

| Property | Value |

|---|---|

| Concentration | 3.5 M |

| Max. Conductivity | 79.56 mS cm⁻¹ |

| Viscosity | 3.15 mPas |

Electrochemical Performance Evaluation in Hybrid Supercapacitor Systems

The practical application of choline bromide as an electrolyte has been successfully demonstrated in hybrid supercapacitor (HSC) systems. These devices, which utilize both electric double-layer capacitance and Faradaic reactions, show impressive performance metrics with a ChBr-based electrolyte. mdpi.com

When employed in a hybrid supercapacitor with electrodes made of commercial microporous carbon (Maxsorb), the 3.5 M choline bromide electrolyte facilitates remarkable specific energy and capacitance. mdpi.comdntb.gov.uaresearchgate.net At a current density of 0.5 A g⁻¹, the HSC delivers a high specific energy of 41 Wh kg⁻¹ and a specific capacitance of 330 F g⁻¹ (per mass of one electrode). mdpi.com

Furthermore, the system demonstrates excellent retention of these properties at higher power demands. As the current density increases tenfold to 5 A g⁻¹, the specific energy remains high at 36 Wh kg⁻¹, and the specific capacitance is maintained at 300 F g⁻¹. mdpi.comdntb.gov.uaresearchgate.net The hybrid supercapacitor also exhibits good cycling stability over 10,000 cycles at a current density of 2 A g⁻¹ and a high coulombic efficiency of 97%. mdpi.com This performance surpasses many established aqueous electrolyte systems. mdpi.com

Performance of Choline Bromide-Based Hybrid Supercapacitor

| Current Density | Specific Energy | Specific Capacitance |

|---|---|---|

| 0.5 A g⁻¹ | 41 Wh kg⁻¹ | 330 F g⁻¹ |

Analysis of Electrochemical Stability Window

A key factor in the high performance of choline bromide electrolytes is their wide electrochemical stability window (ESW). The ESW defines the voltage range within which the electrolyte remains stable without undergoing decomposition. For aqueous electrolytes, this window is typically limited by the hydrogen and oxygen evolution reactions from water.

The reduction in water activity in the optimized 3.5 M choline bromide solution effectively suppresses these water decomposition reactions, thereby extending the stable operating voltage range. mdpi.com This allows a two-electrode hybrid supercapacitor cell using this electrolyte to operate up to 1.9 V. mdpi.comdntb.gov.uabiu.ac.ilresearchgate.netnu.edu.kz This wider voltage window is a significant advantage, as the energy stored in a capacitor is proportional to the square of the voltage. In the negative potential region, water decomposition through the hydrogen evolution reaction is observed below -1.1 V vs. SCE at the activated carbon electrode. mdpi.com

Investigations into Charge Accumulation Mechanisms

The charge storage mechanism in a choline bromide-based hybrid supercapacitor is twofold, involving distinct processes at the negative and positive electrodes. mdpi.com

At the negative electrode , charge accumulation occurs primarily through the non-Faradaic mechanism of electric double-layer (EDL) formation. mdpi.com In this process, ions from the electrolyte accumulate at the electrode-electrolyte interface, forming an electrostatic capacitor. While the choline cation does not directly participate in redox reactions, it plays a crucial role in facilitating charge accumulation within the EDL. mdpi.com

Conversely, at the positive electrode , the charge storage mechanism is dominated by Faradaic redox reactions involving the bromide ions. mdpi.com Specifically, bromine redox reactions are the primary means of charge accumulation in the positive potential region. mdpi.com This hybrid approach, combining both EDL capacitance and redox reactions, allows the device to achieve higher specific capacitance and energy density compared to traditional electric double-layer capacitors. mdpi.com

Biological and Biomedical Research Utilizing Choline Bromide and Its Derivatives

Neurotransmission and Cholinergic Signaling Pathway Investigations

The cholinergic signaling system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is fundamental to a vast array of physiological functions, including memory, learning, and muscle control. Choline (B1196258) is the direct precursor to acetylcholine, making the study of its dynamics essential for understanding this pathway.

Isotopically labeled choline, such as deuterated choline bromide, has been instrumental in elucidating the in vivo kinetics of acetylcholine synthesis and turnover. By introducing a labeled form of choline, researchers can track its uptake into cholinergic neurons and its subsequent conversion into acetylcholine. This approach allows for the differentiation between pre-existing pools of the neurotransmitter and newly synthesized molecules.

One common methodology involves the administration of deuterium-labeled choline, followed by the analysis of tissue or fluid samples using techniques like gas chromatography-mass spectrometry (GC-MS). This allows for the precise quantification of both the labeled precursor and the labeled acetylcholine, providing a dynamic measure of neurotransmitter turnover.

A study investigating acetylcholine and choline dynamics in a rat model of traumatic brain injury utilized deuterium-labeled choline (D4Ch) to assess changes in acetylcholine synthesis. The research demonstrated that the levels of newly synthesized, labeled acetylcholine peaked one day post-trauma, indicating an initial increase in acetylcholine turnover in response to the injury. This highlights the utility of deuterated choline in revealing the immediate biochemical responses to neurological insults.

| Study Focus | Labeled Compound Used | Key Finding |

| Traumatic Brain Injury | Deuterium-labeled Choline (D4Ch) | A peak in newly synthesized acetylcholine was observed one day post-trauma, indicating increased turnover. |

| General Acetylcholine Biosynthesis | Deuterium-labeled Choline | Administered labeled choline is rapidly taken up by cholinergic neurons and enhances both the release and biosynthesis of acetylcholine. |

Choline itself can act as a weak agonist at both muscarinic and nicotinic acetylcholine receptors. While its potency is considerably lower than that of acetylcholine, its interactions with these receptors are an important area of investigation. Studies have shown that choline can stimulate responses in various tissues, although at much higher concentrations than are typically found under physiological conditions.

Research has demonstrated that choline can displace the binding of specific radiolabeled ligands to cholinergic receptors in a concentration-dependent manner. For instance, choline has been shown to compete with [3H]quinuclidinyl benzilate for binding to muscarinic receptors in different brain regions and peripheral tissues. Similarly, it can displace L-[3H]nicotine from nicotinic receptor binding sites. These studies help to characterize the direct effects of choline on the cholinergic system, independent of its role as a precursor to acetylcholine.

The affinity of choline for these receptors is generally in the millimolar range, which is significantly higher than normal serum concentrations. This suggests that under normal conditions, the direct agonistic effects of choline may be limited. However, in situations where choline concentrations are elevated, these direct interactions could become more physiologically relevant.

| Receptor Type | Experimental Approach | Finding |

| Muscarinic Receptors | [3H]quinuclidinyl benzilate displacement | Choline displaces the radioligand with Ki values in the millimolar range, indicating weak binding. |

| Nicotinic Receptors | L-[3H]nicotine displacement | Choline competes for binding with Ki values also in the millimolar range. |

Metabolic Studies of Choline Compounds

The metabolic fate of choline is complex and vital for cellular function. Beyond its role in acetylcholine synthesis, choline is a key component of cell membranes and a participant in one-carbon metabolism. Isotopically labeled choline bromide is a powerful tool for dissecting these metabolic pathways.

Choline is transported into cells by specific transporter proteins. The kinetics of this transport are crucial for maintaining adequate intracellular concentrations for various metabolic processes. Studies using deuterated choline have helped to characterize the activity of these transporters.

For instance, research on the high-affinity choline transporter (CHT) has utilized deuterated choline chloride (trimethyl-d9) to quantify choline uptake in cell-based assays. By monitoring the intracellular accumulation of the labeled choline, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the transporter. These studies are essential for understanding how choline transport is regulated and for identifying potential therapeutic targets that could modulate cholinergic function by altering choline availability. A recent study identified FLVCR2 as a key choline transporter at the blood-brain barrier, responsible for the majority of choline uptake into the brain. nih.gov

| Transporter | Labeled Substrate | Key Kinetic Parameter Measured |

| High-Affinity Choline Transporter (CHT) | Deuterated Choline Chloride (trimethyl-d9) | Choline uptake for determination of Km and Vmax. |

| General Choline Transport in Cancer Cells | [3H]choline | Characterization of a single, intermediate-affinity transport system. mdpi.com |

Once inside the cell, choline can be metabolized via two primary pathways: phosphorylation by choline kinase to form phosphocholine (B91661), which is a precursor for phosphatidylcholine synthesis, or oxidation by choline oxidase to form betaine (B1666868), a critical methyl donor.

Studies in neonatal rat models using D9-choline have provided detailed insights into the kinetics of these pathways. Following administration of D9-choline, the appearance of D9-phosphocholine and D9-betaine can be tracked over time in various tissues. Research has shown that a significant portion of exogenous choline is rapidly converted to betaine, highlighting the importance of the oxidation pathway. nih.gov This conversion to betaine feeds into the one-carbon metabolism pool, which is essential for DNA methylation and other critical cellular processes.

Furthermore, investigations into the enzyme choline oxidase have utilized deuterated choline to probe the reaction mechanism. Studies using [1,2-2H4]-choline have demonstrated a significant deuterium (B1214612) kinetic isotope effect, providing evidence that the cleavage of the carbon-hydrogen bond is a rate-limiting step in the oxidation of choline to betaine aldehyde. nih.gov

| Metabolic Pathway | Labeled Compound | Enzyme Studied | Key Finding |

| Phosphorylation | D9-Choline | Choline Kinase | Rapid conversion of choline to phosphocholine is observed in various tissues. nih.gov |

| Oxidation | D9-Choline / [1,2-2H4]-Choline | Choline Oxidase | A large fraction of choline is converted to betaine, and C-H bond cleavage is rate-limiting. nih.govnih.gov |

Development of Radiolabeled Choline Derivatives for Molecular Imaging

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biochemical processes in vivo. The development of radiolabeled choline derivatives has provided powerful tools for imaging cellular proliferation and metabolic activity, particularly in the context of cancer.

Choline bromide and its derivatives can serve as precursors for the synthesis of these radiotracers. The general strategy involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a choline analog.

For example, [¹¹C]choline is often synthesized by the methylation of dimethylaminoethanol (B1669961) (a close structural relative of choline) with [¹¹C]methyl iodide. nih.govnih.gov Similarly, [¹⁸F]fluorocholine and its analogs can be prepared through the reaction of a precursor like dimethylaminoethanol with a fluorinating agent such as [¹⁸F]fluorobromomethane. nih.govsnmjournals.org While these syntheses may not directly use choline bromide as the immediate precursor, the fundamental choline structure is the basis for these imaging agents.

A significant advancement in this area is the development of deuterated radiotracers to enhance metabolic stability. The novel radiotracer [¹⁸F]fluoromethyl-[1,2-²H₄]-choline (D4-FCH) was designed to be more resistant to oxidation by choline oxidase due to the deuterium isotope effect. nih.gov This increased stability leads to higher tumor uptake and improved imaging sensitivity, demonstrating the synergistic potential of isotopic labeling with both radioactive and stable isotopes. nih.gov

| Radiolabeled Derivative | Radionuclide | Precursor Strategy | Application |

| [¹¹C]Choline | Carbon-11 | Methylation of dimethylaminoethanol with [¹¹C]methyl iodide. nih.govnih.gov | PET imaging of tumors, particularly prostate and brain cancers. openmedscience.comwikipedia.org |

| [¹⁸F]Fluorocholine (FCH) | Fluorine-18 | Reaction of dimethylaminoethanol with [¹⁸F]fluorobromomethane. nih.govsnmjournals.org | PET imaging of various cancers with a longer half-life than ¹¹C. nih.gov |

| [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline (D4-FCH) | Fluorine-18 and Deuterium | Reaction of D4-N,N-dimethylaminoethanol with [¹⁸F]fluorobromomethane. nih.gov | Enhanced metabolic stability for improved PET imaging of choline metabolism. nih.gov |

Application in Tumor Diagnostics (e.g., SPECT and PET Modalities)

Choline and its derivatives are pivotal in tumor diagnostics, primarily through their use as radiotracers in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The foundational principle for this application lies in the altered metabolism of cancer cells. Malignant cells often exhibit a rapid rate of proliferation, which demands an increased synthesis of cell membranes. koreascience.kr Phosphatidylcholine is a primary component of these membranes, and choline is a crucial precursor for its biosynthesis. gsu.eduresearchgate.net

Cancer cells frequently display an upregulation of choline kinase, the enzyme that phosphorylates choline after it is transported into the cell. gsu.eduacs.org This "trapping" mechanism allows for the accumulation of radiolabeled choline analogs within the tumor cells, creating a strong signal that can be detected by imaging scanners. This increased uptake provides a stark contrast to most healthy tissues, enabling the precise localization of tumors. frontiersin.org

Radiolabeled choline PET imaging has proven effective in diagnosing a variety of cancers, including prostate, brain, and breast cancers. acs.orgnih.govrsc.org For instance, in brain tumor imaging, choline-based radiotracers are particularly advantageous because there is minimal uptake in normal brain tissue, which leads to a high tumor-to-background signal ratio, making it easier to distinguish the tumor from surrounding healthy tissue. acs.org Similarly, in prostate cancer, PET scans using tracers like [11C]choline or [18F]fluorocholine are valuable for detecting both primary tumors and metastatic lesions. frontiersin.orgrsc.orgnih.gov

The following table summarizes the application of different choline-based radiotracers in oncologic PET imaging.

| Radiotracer | Cancer Type | Key Findings | Reference(s) |

| [11C]Choline | Prostate Cancer | High uptake in primary tumors and metastases; useful for evaluating tumor proliferation. | gsu.edufrontiersin.org |

| Brain Tumors | Significant uptake in rapidly proliferating tumor cells with low uptake in normal brain tissue. | rsc.orgacs.org | |

| [18F]Fluoromethylcholine (FCH) | Prostate Cancer | High uptake in advanced carcinoma; detects osseous and soft tissue metastases; uptake reduces with therapy. | nih.gov |

| Brain Tumors | PET reveals FCH uptake in biopsy-proven recurrent brain tumors with little uptake by normal brain tissues. | acs.org | |

| Breast Cancer | FCH PET showed uptake in malignancies in a patient with metastatic breast cancer. | acs.org | |

| [18F]Fluorocholine (FCH) | Primary Hyperparathyroidism | FCH PET/CT is a suitable and safe replacement for MIBI SPECT/CT for preoperative localization of parathyroid adenomas. | mdpi.com |

| [67Ga]Ga-DO3A-EA-choline | General Tumor Imaging (Preclinical) | Demonstrates potential as a radiopharmaceutical for molecular imaging using SPECT. | ecis-ukcolloids2025.org |

Radiopharmaceutical Design and Evaluation

The development of effective choline-based radiopharmaceuticals involves careful design and rigorous evaluation to ensure they accurately reflect tumor metabolism while maintaining favorable pharmacokinetic properties. The goal is to create a molecule that is readily taken up and trapped by cancer cells but is cleared efficiently from non-target tissues to maximize image contrast. nih.gov

A common strategy involves labeling a choline analog with a positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Gallium-67) radionuclide. koreascience.krecis-ukcolloids2025.org [18F]fluorocholine (FCH) is a widely studied example, where a fluorine atom is substituted onto the choline molecule. nih.gov Its synthesis and evaluation have demonstrated that it closely mimics the biological behavior of natural choline. nih.gov

The evaluation process for these radiopharmaceuticals includes several stages:

In Vitro Studies: These experiments assess the uptake and metabolism of the radiotracer in cultured cancer cell lines. For example, studies on PC-3 human prostate cancer cells have been used to compare the accumulation of different choline analogs. acs.orgbritannica.com Such studies also measure phosphorylation rates by choline kinase to confirm the trapping mechanism. acs.orgbritannica.com

In Vivo Animal Models: Preclinical imaging and biodistribution studies are conducted in animal models, often mice bearing human tumor xenografts. These studies determine the tracer's uptake in the tumor versus major organs (like the kidneys and liver) and its clearance rate from the blood. nih.govecis-ukcolloids2025.org This data is crucial for estimating radiation dosimetry. britannica.com

Clinical Trials: Promising candidates from preclinical studies are then evaluated in human patients to determine their diagnostic efficacy and safety. acs.orgnih.gov

Research has shown that not all choline analogs are equally effective. For instance, a comparative study of [18F]-labeled choline analogs found that while [18F]fluoromethylcholine (FCH) had phosphorylation rates similar to natural choline, the rates for fluoroethyl (FEC) and fluoropropyl (FPC) analogs were significantly lower, suggesting poorer biological compatibility. acs.orgbritannica.com

The table below presents a comparison of different [18F]-labeled choline analogs from an in vitro study.

| Choline Analog | Relative Phosphorylation Rate (vs. Choline) | Relative Accumulation in PC-3 Cancer Cells (vs. FCH) | Reference(s) |

| [18F]Fluoromethylcholine (FCH) | Similar to Choline | 100% | acs.orgbritannica.com |

| [18F]Fluoroethylcholine (FEC) | ~30% Lower | ~20% | acs.orgbritannica.com |

| [18F]Fluoropropylcholine (FPC) | ~60% Lower | Comparable to FCH | acs.orgbritannica.com |

This systematic evaluation ensures that only the most effective and safe choline derivatives advance to clinical use for cancer diagnosis. nih.govecis-ukcolloids2025.org

Enzyme Activation and Biocatalysis

Mechanism of Enzyme Activation by Choline Moieties

The role of the choline moiety in relation to enzyme activity is primarily that of a substrate or a structural component of a substrate, rather than a general enzyme activator. Choline is a key molecule in several metabolic pathways, and the enzymes within these pathways are designed to specifically recognize and process it. frontiersin.orgnih.gov For instance, choline acetyltransferase (ChAT) catalyzes the synthesis of the neurotransmitter acetylcholine by transferring an acetyl group from acetyl-CoA to choline. nih.gov In this context, choline is a substrate, and its binding to the enzyme's active site is a prerequisite for the catalytic event, not an activation of the enzyme in an allosteric sense. nih.govnih.gov

Similarly, choline kinase catalyzes the phosphorylation of choline to phosphocholine, the first step in the synthesis of phosphatidylcholine. nih.gov The activity of these enzymes can be regulated at a cellular level through changes in gene expression or post-translational modifications, but this is distinct from a direct activation mechanism by the choline molecule itself. nih.gov Studies on the catalytic mechanisms of enzymes like choline oxidase, which oxidizes choline to betaine aldehyde, focus on the chemical transformations of the choline substrate within the enzyme's active site, such as hydride transfer. gsu.edu

While direct activation is not a recognized general mechanism, choline metabolites can modulate the function of certain enzymes. For example, phosphocholine has been shown to affect the activity of enzymes such as lactate (B86563) dehydrogenase (LDH). acs.org This modulation, however, is part of the complex interplay of metabolites within the cell rather than a simple activation mechanism attributable to the core choline structure.

Impact on Enzyme Catalytic Activity and Stability

Choline derivatives, particularly in the form of choline-based ionic liquids (ILs) and deep eutectic solvents (DESs), have a significant impact on the catalytic activity and stability of various enzymes. koreascience.kracs.org These compounds can provide a unique microenvironment that can enhance enzyme function compared to traditional aqueous or organic solvents. researchgate.net

The stability and activity of an enzyme can be profoundly influenced by the specific choline salt used. A study on the proteolytic enzyme stem bromelain (B1164189) (BM) in the presence of different choline-based ILs demonstrated that the choice of the anion accompanying the choline cation is critical. acs.org Some choline salts act as stabilizers, while others are destabilizing.

The table below summarizes the effects of various choline-based ionic liquids on the stability of stem bromelain.

| Choline-Based Ionic Liquid | Effect on Enzyme Stability | Reference(s) |

| Choline chloride ([Ch]⁺[Cl]⁻) | Best stabilizer for the native structure | acs.org |

| Choline acetate (B1210297) ([Ch]⁺[Ac]⁻) | Stabilizer | acs.org |

| Choline dihydrogen phosphate (B84403) ([Ch]⁺[Dhp]⁻) | Stabilizer | acs.org |

| Choline bitartrate (B1229483) ([Ch]⁺[Bit]⁻) | Stabilizer | acs.org |

| Choline iodide ([Ch]⁺[I]⁻) | Destabilizer | acs.org |

| Choline hydroxide (B78521) ([Ch]⁺[OH]⁻) | Strongest destabilizer | acs.org |

This stabilizing effect is attributed to favorable interactions between the choline salt and the enzyme, which help maintain its native, catalytically active conformation. Conversely, destabilizing salts can disrupt the enzyme's structure. acs.org

Furthermore, choline chloride-based DESs have been shown to enhance the catalytic activity of enzymes like lipase. In a study on the lipase-catalyzed Henry reaction, a mixture of choline chloride:glycerol with a small amount of water was found to be a highly effective medium. koreascience.kr The extensive hydrogen bond network within the DES-water mixture is believed to affect the spatial conformation of the enzyme, leading to a significant increase in its catalytic activity. koreascience.kr This demonstrates that choline-based solvent systems can be tailored to create optimal conditions for biocatalysis, improving both reaction rates and enzyme stability.

Computational and Theoretical Modeling in Choline Bromide Systems

Quantum Chemical Simulations (e.g., DFT, COSMO-RS)

Quantum chemical simulations, such as Density Functional Theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are powerful techniques for investigating the electronic structure, intermolecular interactions, and thermodynamic properties of choline (B1196258) bromide-based systems.

DFT calculations have been instrumental in elucidating the nature of interactions within choline bromide systems. Studies have shown that the formation and stability of choline bromide-based DESs are governed by a network of hydrogen bonds and other non-covalent interactions. researchgate.netnih.govresearchgate.netacs.org For instance, DFT has been used to analyze the interactions between the choline cation, the bromide anion, and various hydrogen bond donors (HBDs). researchgate.net These calculations reveal the specific atoms involved in hydrogen bonding and the strength of these interactions.

Key interactions identified through DFT include:

Anion-HBD Hydrogen Bonds: The bromide anion acts as a primary hydrogen bond acceptor, forming strong interactions with the hydroxyl or amine groups of the HBD. researchgate.net

Choline-Anion Interactions: The hydroxyl group of the choline cation can also participate in hydrogen bonding with the bromide anion. acs.org

Charge decomposition analysis from DFT calculations indicates a significant charge transfer from the choline cation and the bromide anion to the HBD, highlighting the electronic redistribution upon DES formation. nih.govacs.org Furthermore, theoretical vibrational spectra calculated using DFT show excellent correlation with experimental data, allowing for the precise identification of dominant interactions within the DES. nih.govacs.org

COSMO-RS, a method that combines quantum chemistry with statistical thermodynamics, is particularly useful for predicting the thermodynamic properties of liquid mixtures, including the solubility of various compounds in choline bromide-based DESs. acs.orgua.ptuni-regensburg.de This predictive capability is crucial for screening potential DES components for specific applications. acs.org The model calculates the chemical potential of each component in the mixture based on their three-dimensional structure and screening charge density. acs.orgnih.gov

Table 1: Predicted Interaction Energies in Choline-Based DES using DFT